

In-Depth Technical Guide to 3,6-Diiodopyridazine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3,6-Diiodopyridazine

Cat. No.: B154836

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Introduction

3,6-Diiodopyridazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactive iodine substituents make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **3,6-diiodopyridazine**, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

3,6-Diiodopyridazine is a solid at room temperature with a melting point in the range of 155-160 °C.[1] It is characterized by the presence of a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions. The high reactivity of the carbon-iodine bonds is a key feature, enabling a variety of cross-coupling reactions.[2]

Data Presentation: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ I ₂ N ₂	[1]
Molecular Weight	331.88 g/mol	[1]
Appearance	Solid	[1]
Melting Point	155-160 °C	[1]
Boiling Point	Data not available	
Solubility	Insoluble in water and low polarity organic solvents. Soluble in common strong polar organic solvents.	[3]
CAS Number	20698-04-8	[1]

Spectral Data

Definitive spectral data for **3,6-diiodopyridazine** is not readily available in public databases. However, based on the analysis of analogous structures like 3,6-dichloropyridazine and general principles of spectroscopy, the following characteristics can be anticipated.

- ¹H NMR:** A single peak in the aromatic region is expected due to the symmetrical nature of the molecule. For the analogous 3,6-dichloropyridazine, a singlet is observed.[4]
- ¹³C NMR:** Two distinct signals are expected, one for the carbon atoms bearing the iodine substituents and another for the unsubstituted carbon atoms in the pyridazine ring.
- Infrared (IR) Spectroscopy:** Characteristic absorption bands for the C-H stretching of the aromatic ring, C=N stretching of the pyridazine ring, and C-I stretching are expected.
- Mass Spectrometry:** The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of iodine atoms and cleavage of the pyridazine ring.

Experimental Protocols

Synthesis of 3,6-Diiodopyridazine

While a specific, detailed protocol for **3,6-diiodopyridazine** is not widely published, a general and analogous method can be derived from the synthesis of similar dihalopyridazines, such as 3,6-dibromopyridazine and 3,6-dichloropyridazine.^{[5][6]} The synthesis typically involves a two-step process starting from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

A common precursor for dihalopyridazines is maleic hydrazide, which can be synthesized from maleic anhydride and hydrazine.^[5]

- **Reaction:** Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, often water or a lower alcohol, under reflux.^{[5][7]}
- **Work-up:** The reaction mixture is cooled, and the resulting precipitate of maleic hydrazide is isolated by filtration, washed, and dried.^[5]

Step 2: Halogenation of Maleic Hydrazide

The conversion of maleic hydrazide to **3,6-diiodopyridazine** would involve an iodinating agent. While phosphorus oxybromide (POBr_3) is used for bromination and phosphorus oxychloride (POCl_3) for chlorination, a suitable iodinating reagent would be required for the synthesis of the diiodo derivative.^{[5][6]} A plausible, though not explicitly documented, approach could involve reagents like phosphorus triiodide (PI_3) or a mixture of iodine and a reducing agent.

Note: The following is a generalized procedure based on analogous reactions and should be optimized for safety and yield.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place maleic hydrazide and a suitable solvent.
- **Reagent Addition:** Slowly add the iodinating agent to the reaction mixture. The reaction may be exothermic and require cooling.
- **Reaction Conditions:** Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

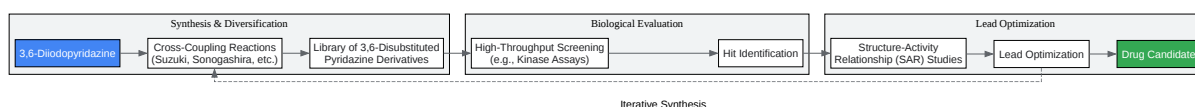
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and carefully quenched with a basic solution to neutralize any acidic byproducts. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure **3,6-diiodopyridazine**.

Chemical Reactivity and Applications in Drug Development

The two iodine atoms in **3,6-diiodopyridazine** are excellent leaving groups, making the compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[2] This reactivity allows for the introduction of a wide range of substituents at the 3 and 6 positions of the pyridazine ring, enabling the synthesis of diverse molecular scaffolds.

The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 3,6-disubstituted pyridazines have shown promise as anticancer agents, with some exhibiting inhibitory activity against cyclin-dependent kinases (CDKs).[8] The ability to readily functionalize the **3,6-diiodopyridazine** core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Workflow for Drug Discovery using 3,6-Diiodopyridazine



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Caption: A generalized workflow for utilizing **3,6-diiodopyridazine** in a drug discovery program.

Conclusion

3,6-Diiodopyridazine is a key synthetic intermediate with significant potential in the development of new chemical entities for various applications, most notably in the pharmaceutical industry. Its well-defined physical properties and the high reactivity of its carbon-iodine bonds make it an ideal starting material for the construction of complex molecular architectures. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents.

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